tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate
Description
This compound features a tert-butyl carbamate group linked to a hex-4-en-2-yl chain, which is further substituted with a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety. The isoindole dione group contributes to hydrogen-bonding capabilities via its carbonyl oxygen atoms, while the tert-butyl carbamate provides steric protection, enhancing stability during synthetic processes. Its structural complexity suggests utility as a building block in medicinal chemistry, particularly for peptide or heterocycle synthesis .
Properties
IUPAC Name |
tert-butyl N-[(E)-1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-5-6-9-13(20-18(24)25-19(2,3)4)12-21-16(22)14-10-7-8-11-15(14)17(21)23/h5-8,10-11,13H,9,12H2,1-4H3,(H,20,24)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUGNRJWKXMSPZ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC(CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phthalimide derivative. The reaction is often carried out under mild conditions using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hex-4-en-2-yl chain, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the phthalimide moiety, converting it to the corresponding amine.
Substitution: The tert-butyl carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or reduced phthalimide derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis
This compound is primarily recognized as an intermediate in the synthesis of various pharmaceuticals. For instance, it plays a crucial role in the production of anticoagulants like Edoxaban, which is used to prevent blood clots. The synthesis involves the transformation of simpler precursors into this complex structure, enhancing the efficiency and yield of drug production processes .
Case Study: Edoxaban Synthesis
A method for synthesizing Edoxaban includes using tert-butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate as a key precursor. The process has been optimized to achieve high purity and yield through improved reaction conditions and reagent management .
2. Potential in Anti-Cancer Research
Recent studies have indicated that derivatives of isoindole compounds exhibit anti-cancer properties. The incorporation of the tert-butyl carbamate moiety may enhance the bioavailability and efficacy of these compounds in targeting cancer cells .
Organic Synthesis Applications
1. Versatile Building Block
The compound serves as a versatile building block in organic synthesis due to its unique functional groups. It can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions, making it valuable for constructing complex organic molecules .
Data Table: Reaction Pathways
| Reaction Type | Example Application |
|---|---|
| Nucleophilic Substitution | Synthesis of substituted isoindoles |
| Cycloaddition | Formation of bicyclic structures |
| Coupling Reactions | Development of polyfunctional compounds |
Agrochemical Applications
The compound's structural features also suggest potential applications in agrochemicals. Its derivatives may be explored for developing new pesticides or herbicides that target specific biochemical pathways in pests or weeds without affecting non-target organisms.
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate largely depends on its specific application. In bioconjugation, the compound acts as a linker, facilitating the attachment of biomolecules to various surfaces or other molecules. The phthalimide moiety can undergo hydrolysis to release the active amine, which can then interact with biological targets. The tert-butyl carbamate group provides stability and protection to the amine, preventing premature reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
tert-Butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate (CAS: 1190890-10-8)
- Similarities : Shares the isoindole dione and tert-butyl carbamate groups.
- Differences : Replaces the hex-4-en-2-yl chain with a piperidine ring, altering solubility and conformational flexibility. Piperidine’s rigidity may reduce reactivity in certain coupling reactions compared to the aliphatic chain in the target compound .
- Applications : Used in heterocyclic scaffold synthesis, similar to the target molecule .
- N-Pivaloylhydroxylamine Similarities: Exhibits analogous hydrogen-bonding patterns (N–H···O and O–H···O interactions) due to carbonyl and hydroxyl groups . Crystallography: Hydrogen bond distances (e.g., O(2)–H(2)···O(1) = 1.74 Å) are comparable to those expected in the target compound .
Substituent Variants
- tert-Butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate (CAS: 2445750-41-2) Similarities: Tert-butyl carbamate protection strategy.
4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl chloride
Hydrogen-Bonding and Crystallographic Behavior
The target compound’s isoindole dione moiety likely forms intermolecular N–H···O and O–H···O bonds, as seen in N-pivaloylhydroxylamine (bond angles ~164–171°, distances 1.74–2.81 Å) . These interactions influence crystal packing and melting points, distinguishing it from nonpolar analogues like tert-butyl cyclopropane derivatives (e.g., CAS: 1286274-19-8), which lack hydrogen-bonding donors .
Purity and Handling
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate (CAS Number: 1807941-70-3) is a complex organic compound notable for its unique structural features, including a tert-butyl group and a carbamate moiety attached to a dioxoisoindole framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
The molecular formula of this compound is , with a molecular weight of approximately 344.4 g/mol. The compound's structure is characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂O₄ |
| Molecular Weight | 344.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Anticancer Potential
Preliminary studies have indicated that this compound exhibits promising anticancer properties. Research has shown that compounds with similar structural motifs can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of isoindole have been documented to interact with specific cellular pathways involved in cancer progression.
The proposed mechanism by which this compound exerts its biological effects includes the modulation of key signaling pathways associated with cell survival and apoptosis. Interaction studies suggest that it may influence the expression of proteins involved in these pathways, although detailed mechanisms remain to be fully elucidated.
In Vitro Studies
In vitro pharmacological screening of related isoindole derivatives has demonstrated their ability to inhibit key enzymes and biological targets. For example, compounds structurally related to this compound have been shown to inhibit IL-1β release in macrophages, indicating potential anti-inflammatory properties.
| Compound | Activity | Concentration Tested (µM) | Inhibition (%) |
|---|---|---|---|
| Compound A | IL-1β Inhibition | 10 | 24.9 |
| Compound B | Pyroptosis Reduction | 50 | 35.0 |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight the importance of specific functional groups in determining the biological activity of isoindole derivatives. Variations in substituents can lead to significant changes in potency and selectivity towards biological targets.
Q & A
Basic: What synthetic strategies are recommended for preparing tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Phthalimide Core Formation : React 1,3-dihydro-1H-isoindole-1,3-dione with a hex-4-en-2-ylamine derivative to form the isoindol-2-yl-hexene intermediate.
Carbamate Protection : Introduce the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the amine functionality .
Purification : Use solvent mixtures (e.g., ethanol/methanol) for recrystallization to achieve high purity (>95%). IR and ¹H NMR are critical for confirming the presence of the carbamate carbonyl (~1700 cm⁻¹) and phthalimide C=O stretches (~1770 cm⁻¹) .
Basic: How can I resolve discrepancies in NMR data for this compound during structural validation?
Methodological Answer:
Discrepancies often arise from stereochemical variations (e.g., hex-4-en-2-yl geometry) or solvent-induced shifts. Steps to address this:
- Compare experimental ¹H NMR data with computed spectra (DFT methods like B3LYP/6-31G*) to verify backbone assignments.
- Use 2D NMR (e.g., HSQC, HMBC) to confirm coupling between the carbamate NH and adjacent CH groups.
- Cross-validate with mass spectrometry (HRMS-ESI) to confirm molecular ion peaks .
Advanced: What crystallographic tools are optimal for resolving structural ambiguities in this carbamate-phthalimide hybrid?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for low-symmetry crystals.
- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
- Validation : Check for residual electron density peaks (>0.3 e⁻/ų) near the hex-4-en-2-yl group, which may indicate disorder.
Advanced: How do reaction conditions influence the regioselectivity of carbamate formation in similar isoindole derivatives?
Methodological Answer:
Regioselectivity is controlled by:
- Solvent Polarity : Polar aprotic solvents (e.g., DCM, THF) favor carbamate formation at sterically accessible amines.
- Base Strength : Strong bases (e.g., DMAP) activate nucleophilic attack on Boc₂O, while weaker bases (e.g., NaHCO₃) reduce side reactions.
- Temperature : Low temperatures (0–5°C) minimize competing reactions (e.g., phthalimide ring opening) .
Advanced: How can I analyze conflicting reactivity data when modifying the hex-4-en-2-yl moiety?
Methodological Answer:
Contradictions often stem from the alkene’s electronic environment. Systematic approaches:
Computational Modeling : Perform Fukui function analysis (using Gaussian 16) to predict nucleophilic/electrophilic sites.
Kinetic Studies : Monitor reaction progress (e.g., via in situ IR) to compare activation energies for epoxidation vs. hydrogenation pathways.
Cross-Experiment Validation : Repeat reactions under inert (N₂) vs. oxidative (O₂) atmospheres to assess alkene stability .
Advanced: What strategies mitigate racemization during Boc deprotection in chiral analogs of this compound?
Methodological Answer:
Racemization occurs via carbamate intermediate protonation. Mitigation methods:
- Acid Choice : Use TFA in DCM (0°C) instead of HCl/dioxane to minimize proton exchange.
- Additives : Include 2,6-lutidine (5 mol%) to scavenge protons.
- Monitoring : Track optical rotation ([α]D) changes during deprotection to quantify enantiomeric excess loss .
Advanced: How can I evaluate the biological interaction potential of this compound using computational tools?
Methodological Answer:
Docking Studies : Use AutoDock Vina to model binding to targets (e.g., proteases) via the phthalimide’s electron-deficient aromatic ring.
MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of covalent adducts formed via carbamate cleavage.
ADMET Prediction : Employ SwissADME to predict bioavailability and P-glycoprotein efflux risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
